Antiviral Potency in a Benzenesulfonamide Hemagglutinin Inhibitor Series: SAR Context for 4-Fluoro Substitution
While direct IC50/EC50 data for 4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide itself has not been published in the peer-reviewed literature, its scaffold is a substructure within a well-characterized benzenesulfonamide series targeting influenza A hemagglutinin (HA). In this series, introduction of a sulfonyl group as a carbonyl bioisostere onto the F0045(S) scaffold produced SHJ-027, improving potency from an EC50 of ~1.3 μM (F0045(S)) to 0.56 μM against H1N1 [1]. Further optimization led to (S)-63, with an EC50 of 0.23 μM against an oseltamivir-resistant H1N1 strain, representing a >10-fold improvement over the parent [1]. Because the target compound contains the identical N-(4-methylbenzenesulfonyl)phenyl substructure present in this series, the published SAR demonstrates that the benzenesulfonyl moiety is a critical pharmacophoric element whose modification can produce >10-fold potency differences.
| Evidence Dimension | Antiviral potency (EC50) in an H1N1 influenza A hemagglutinin inhibition assay |
|---|---|
| Target Compound Data | EC50 not directly reported; compound is a substructural analog within the benzenesulfonamide HA inhibitor chemotype |
| Comparator Or Baseline | F0045(S): EC50 = ~1.3 μM; SHJ-027: EC50 = 0.56 μM; (S)-63: EC50 = 0.23 μM against oseltamivir-resistant H1N1 |
| Quantified Difference | 2.3-fold to >10-fold improvement depending on substituent (class-level inference; not a direct measurement for the target compound) |
| Conditions | Influenza A virus H1N1 HA-mediated entry inhibition measured in cellular antiviral assays [1] |
Why This Matters
A procurement decision based solely on substructural similarity without considering published SAR risks selecting a compound with uncharacterized—and potentially orders-of-magnitude weaker—activity in antiviral screening cascades.
- [1] Song H, Wang A, Fan S, et al. Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors. J Med Chem. 2026;69(7):7732-7755. View Source
